Cas no 1598652-14-2 (6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)

6-Fluoro-3-iodo-8-methoxyquinolin-4-ol 化学的及び物理的性質
名前と識別子
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- 4(1H)-Quinolinone, 6-fluoro-3-iodo-8-methoxy-
- 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol
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- インチ: 1S/C10H7FINO2/c1-15-8-3-5(11)2-6-9(8)13-4-7(12)10(6)14/h2-4H,1H3,(H,13,14)
- InChIKey: IIQPOPJIMRHXRV-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(F)C=C2OC)C(=O)C(I)=C1
じっけんとくせい
- 密度みつど: 1.93±0.1 g/cm3(Predicted)
- ふってん: 349.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 0.68±0.70(Predicted)
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F201990-500mg |
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol |
1598652-14-2 | 500mg |
$ 1710.00 | 2022-06-05 | ||
TRC | F201990-250mg |
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol |
1598652-14-2 | 250mg |
$ 1025.00 | 2022-06-05 |
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
6-Fluoro-3-iodo-8-methoxyquinolin-4-olに関する追加情報
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol (CAS No. 1598652-14-2): A Comprehensive Overview
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol (CAS No. 1598652-14-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol.
Chemical Structure and Properties
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol is a quinoline derivative with the molecular formula C10H7FIO2. The compound features a quinoline ring system substituted with a fluoro group at the 6-position, an iodo group at the 3-position, and a methoxy group at the 8-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the fluoro and iodo substituents enhance the lipophilicity of the compound, while the methoxy group contributes to its solubility in polar solvents.
The molecular weight of 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol is approximately 310.07 g/mol. It is a solid at room temperature and has a melting point ranging from 150°C to 155°C. The compound is stable under normal laboratory conditions but should be stored in a cool, dry place to prevent degradation.
Synthesis Methods
The synthesis of 6-Fluoro-3-iodo-8-methoxyquinolin-4-ol has been reported in several scientific publications. One common method involves the reaction of 6-fluoroquinoline with iodine and methanol in the presence of a suitable catalyst. This multi-step process typically includes the following stages:
- Iodination: The 6-fluoroquinoline is first iodinated at the 3-position using elemental iodine or an iodinating agent such as NIS (N-Iodosuccinimide).
- Methylation: The resulting 3-iodo derivative is then methylated at the 8-position using methanol and an acid catalyst such as sulfuric acid.
- Hydroxylation: Finally, the methylation product undergoes hydroxylation at the 4-position to yield 6-fluoro-3-iodo-8-methoxyquinolin-4(1H)-one, which can be further reduced to form 6-fluoro-3-iodyl-oxyquinolinol.
This synthetic route provides a high yield of pure product and can be scaled up for industrial production. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.
Biological Activities
6-fluoro-iodyl-oxyquinolinol has been extensively studied for its biological activities, particularly its potential as an antitumor agent. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial dysfunction and DNA damage.
In addition to its antitumor properties, 6-fluoro-iodyl-oxyquinolinol has also demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a promising candidate for developing new antibiotics to combat multidrug-resistant strains.
Clinical Applications and Research
The potential clinical applications of 6-fluoro-iodyl-oxyquinolinol are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results have shown promising outcomes in terms of efficacy and safety profiles. For instance, in animal models of cancer, treatment with this compound led to significant tumor regression without causing severe side effects.
In parallel, researchers are investigating the use of 6-fluoro-iodyl-oxyquinolinol as an adjunct therapy in combination with existing anticancer drugs to enhance treatment outcomes. Synergistic effects have been observed when this compound is used in conjunction with chemotherapeutic agents such as cisplatin and doxorubicin.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 6-fluoro-iodyl-oxyquinolinol highlights its potential as a versatile therapeutic agent with applications in oncology and infectious diseases. Further studies are needed to fully elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its long-term safety profile.
In conclusion, 6-fluoro-iodyl-oxyquinolinol (CAS No. 1598652-14- strong>) represents a promising lead compound in drug discovery efforts aimed at addressing unmet medical needs. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development and clinical evaluation.
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